LW6 Exhibits Superior Functional HIF-1α Inhibition in Hep3B Reporter Assays Compared to Biochemical IC50
In a cell-based HRE reporter assay in Hep3B cells, LW6 inhibits HIF-1α transcriptional activity with an IC50 of 2.6 μM, which is 1.7-fold more potent than its biochemical HIF-1α accumulation IC50 of 4.4 μM . This functional potency advantage is not uniformly observed across other HIF-1α inhibitors; for instance, IDF-11774 exhibits a less pronounced shift between biochemical and functional assays [1].
| Evidence Dimension | Functional HIF-1α inhibition potency in Hep3B cells |
|---|---|
| Target Compound Data | IC50 = 2.6 μM |
| Comparator Or Baseline | Biochemical HIF-1α accumulation IC50 = 4.4 μM (LW6 baseline) |
| Quantified Difference | 1.7-fold more potent in functional assay vs biochemical assay |
| Conditions | Hep3B cells under hypoxic conditions; HRE-luciferase reporter assay |
Why This Matters
A lower functional IC50 in a cell-based assay indicates that LW6 more effectively suppresses HIF-1α transcriptional activity in a physiologically relevant context, suggesting greater experimental efficacy compared to compounds with similar biochemical potency but weaker functional activity.
- [1] Ban HS, et al. The novel hypoxia-inducible factor-1α inhibitor IDF-11774 regulates cancer metabolism, thereby suppressing tumor growth. Cell Death Dis. 2017;8(6):e2843. doi:10.1038/cddis.2017.235. View Source
